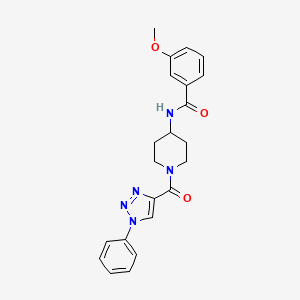

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

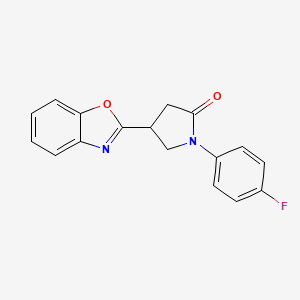

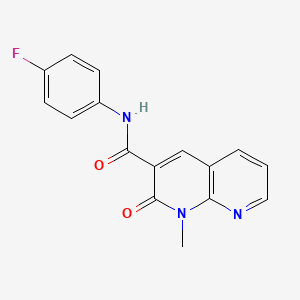

The compound “(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid” is a complex organic molecule. It contains a benzyloxyphenyl group, which is a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) with a benzyloxy (benzyl alcohol) group attached . It also contains a butyramidopropanoic acid group, which suggests the presence of a carboxylic acid group (COOH) and an amide group (CONH2) in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyloxyphenyl group would likely contribute to the compound’s aromaticity, while the butyramidopropanoic acid group would introduce polarity due to the presence of the carboxylic acid and amide groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzyloxyphenyl group might participate in electrophilic aromatic substitution reactions, while the carboxylic acid and amide groups in the butyramidopropanoic acid portion could undergo various reactions such as hydrolysis, condensation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzyloxyphenyl group might contribute to its lipophilicity, while the butyramidopropanoic acid group could make the compound more polar and potentially increase its solubility in water .科学的研究の応用

Enzyme Inhibition : DL-2-Benzyl-3-formylpropanoic acid, a derivative, is a competitive inhibitor of carboxypeptidase A (Galardy & Kortylewicz, 1984). This suggests potential uses in studying or influencing enzymatic reactions.

Synthesis of β-Alanine Derivatives : 3-Aminopropanoic acid derivatives, which include (S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid, can be synthesized enantioselectively. These compounds are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Peroxisome Proliferator Activated Receptor Activators : Substituted phenylpropanoic acid derivatives have been studied for their role in activating peroxisome proliferator-activated receptors, which are significant in metabolic homeostasis (Nomura et al., 2003).

Avian Repellency : Certain phenylpropanoids have been investigated for their potential as bird repellents, which is relevant for agricultural applications (Jakubas et al., 1992).

Plant-Microorganism Interactions : Benzoic acid and 3-phenylpropanoic acid, related compounds, play a role in plant-microorganism interactions, influencing the growth of pathogens and antagonists (Liu et al., 2015).

Salicylic Acid Biosynthesis : Studies on tobacco plants have shown that certain phenylpropanoids are involved in the biosynthesis of salicylic acid, an important component in plant defense (Ribnicky, Shulaev, & Raskin, 1998).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVWDDCYQOYKQN-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-(Benzyloxy)phenyl)-2-butyramidopropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2940268.png)

![2-(2,5-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2940271.png)

![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2940280.png)

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)

![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)